molecular formula C21H15ClN4O4 B3009038 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one CAS No. 1112418-48-0

2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B3009038
CAS No.: 1112418-48-0
M. Wt: 422.83
InChI Key: DNNFZNVETKTWIW-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one is a structurally complex heterocyclic molecule featuring:

  • A pyridazin-3(2H)-one core substituted at position 6 with a 3-chlorophenyl group.
  • A 1,2,4-oxadiazole ring linked via an ethyl chain at position 2 of the pyridazinone, further substituted with a benzodioxole moiety.

The 1,2,4-oxadiazole group enhances metabolic stability and hydrogen-bonding capacity, while the benzodioxole may improve lipophilicity and receptor binding. Synthetic routes for analogous pyridazinones involve nucleophilic substitution at the pyridazinone’s 2-position, as demonstrated in , where halide substituents were introduced under alkaline conditions .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(3-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4/c22-15-3-1-2-13(10-15)16-5-7-20(27)26(24-16)9-8-19-23-21(25-30-19)14-4-6-17-18(11-14)29-12-28-17/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFZNVETKTWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C=CC(=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds featuring this scaffold have been evaluated for their efficacy against breast and prostate cancer cell lines, showing promising results in inhibiting cell proliferation and promoting apoptosis .

Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. The presence of the pyridazine ring enhances its interaction with bacterial enzymes, potentially leading to the development of new antibiotics. Studies have demonstrated that similar compounds can effectively combat resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects
Research indicates that compounds containing the benzo[d][1,3]dioxole and oxadiazole groups possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of the benzo[d][1,3]dioxole unit enhances charge transport capabilities, which is crucial for efficient device performance.

Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its functional groups allow for easy modification and incorporation into various polymer matrices, leading to materials with enhanced durability and resistance to environmental degradation .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases that play a role in cancer progression. Such enzyme inhibitors are critical in drug design as they can lead to the development of targeted therapies with fewer side effects compared to traditional chemotherapeutics .

Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions makes it useful for tracking cellular processes and studying protein interactions within biological systems .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against resistant bacteria
Anti-inflammatory drugsReduces pro-inflammatory cytokines
Material ScienceOrganic electronicsEnhances charge transport
Polymer synthesisImproves thermal and mechanical properties
BiochemistryEnzyme inhibitorsTargeted therapies with fewer side effects
Fluorescent probesUseful for tracking cellular processes

Mechanism of Action

The mechanism of action of 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyridazinone family, which includes derivatives with varying substituents influencing pharmacological and physicochemical properties. Key analogues include:

Table 1: Structural Comparison of Selected Pyridazinone Derivatives
Compound Name/ID Core Structure 2-Position Substituent 6-Position Substituent Key Functional Groups
Target Compound Pyridazin-3(2H)-one Ethyl-1,2,4-oxadiazole-benzodioxole 3-Chlorophenyl Oxadiazole, Benzodioxole, Cl
5-Chloro-6-phenylpyridazin-3(2H)-one (a-3h) Pyridazin-3(2H)-one Halides (e.g., Cl, Br) Phenyl Halogens
Milrinone (Clinical Drug) Pyridazin-3(2H)-one Methyl Cyclopropyl-carbonyl Carbonyl

Physicochemical and Crystallographic Properties

The Mercury CSD 2.0 software () enables comparative crystallographic analysis. The benzodioxole and oxadiazole groups in the target compound likely promote:

  • Enhanced π-π stacking due to aromatic rings, improving crystal packing stability.
  • Hydrogen-bonding networks via oxadiazole’s nitrogen atoms, increasing solubility compared to non-polar halide-substituted analogues (e.g., 3a-3h) .

In contrast, simpler derivatives (e.g., 3a-3h) may exhibit lower melting points and reduced stability due to weaker intermolecular interactions.

Hypothesized Pharmacological Advantages

  • Metabolic Stability: The oxadiazole ring resists enzymatic degradation better than ester or amide groups in analogues like milrinone.
  • Target Affinity : The benzodioxole group’s lipophilicity may enhance blood-brain barrier penetration compared to halogenated derivatives.

Biological Activity

The compound 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a pyridazine core. These structural components are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives containing oxadiazole and pyridazine rings exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AMCF-7 (breast)12.5
Compound BHCT-116 (colon)6.2
Compound CT47D (breast)27.3

In a comparative study, the compound exhibited an IC50 value of approximately 15 µM against the MCF-7 cell line, indicating moderate potency in inhibiting cancer cell growth.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that similar benzodioxole derivatives possess antibacterial and antifungal properties.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These findings suggest that the compound could be effective against a range of pathogenic microorganisms.

The mechanisms through which this compound exerts its biological effects are not entirely understood but may involve multiple pathways:

  • Inhibition of Enzymatic Activity: Compounds with oxadiazole rings can inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis: Some studies suggest that similar compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Properties: The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized several derivatives based on the oxadiazole structure and tested their efficacy against various cancer cell lines. The most potent derivative exhibited an IC50 value of 10 µM against the A549 lung cancer cell line, demonstrating significant anticancer activity through apoptosis induction.

Study 2: Antimicrobial Screening

Another investigation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of benzodioxole derivatives. The study found that compounds similar to the one discussed showed substantial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL , indicating their potential as new antimicrobial agents.

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